molecular formula C6H9N3O2S B1422220 2-((Methylsulfonyl)methyl)pyrimidin-4-amine CAS No. 1248236-11-4

2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Cat. No. B1422220
CAS RN: 1248236-11-4
M. Wt: 187.22 g/mol
InChI Key: REDGMYDLHUAHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Methylsulfonyl)methyl)pyrimidin-4-amine, also known as MPA, is a chemical compound with potential applications in scientific research. MPA belongs to the class of pyrimidine derivatives and is a white crystalline powder.

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Purposes

The compound has been evaluated for its potential as a selective COX-2 inhibitor, which is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors are sought after for their ability to reduce inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Antinociceptive Activity

Some derivatives of this compound have shown significant antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. This property is crucial for the development of analgesic medications .

Synthesis of Pyrimidine Derivatives

The compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities .

Development of COX-2 Selective Inhibitors

Research has focused on the synthesis of novel compounds that can selectively inhibit COX-2 with high potency and minimal side effects. This compound’s derivatives have been part of such studies, contributing to the advancement of safer anti-inflammatory drugs .

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for designing new drugs with improved efficacy and reduced toxicity .

Parallel Solution-Phase Synthesis

It has applications in parallel solution-phase synthesis, a method used to produce a variety of compounds simultaneously. This approach is beneficial for the rapid generation of chemical libraries for drug discovery.

properties

IUPAC Name

2-(methylsulfonylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDGMYDLHUAHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.